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Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a
significant unmet medical need as current antipsychotic medications primarily address positive
symptoms. This technical guide provides an in-depth overview of key investigational nootropics
in clinical development for the treatment of cognitive impairment associated with schizophrenia
(CIAS). We delve into the mechanisms of action, summarize quantitative clinical trial data, and
provide detailed experimental protocols for prominent drug candidates. This guide is intended
to serve as a resource for researchers, scientists, and drug development professionals
navigating the complex landscape of cognitive enhancement in schizophrenia. We explore
compounds targeting glutamatergic, cholinergic, and other novel pathways, including Glycine
Transporter-1 (GlyT1) inhibitors, D-Amino Acid Oxidase (DAAO) inhibitors, muscarinic receptor
agonists, and voltage-gated sodium channel modulators. While the path to an approved
treatment for CIAS has been fraught with challenges, with several high-profile trial failures, the
insights gained from these investigations are invaluable for shaping future research and
development efforts.

Glutamatergic System Modulators
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The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-
aspartate (NMDA) receptor is a central element in the pathophysiology of the disorder,
contributing significantly to cognitive deficits.[1][2][3] Consequently, a major focus of drug
development has been on agents that can enhance NMDA receptor signaling.

Glycine Transporter-1 (GlyT1) Inhibitors

Mechanism of Action: GlyT1 is a presynaptic and glial transporter that regulates the
concentration of the NMDA receptor co-agonist glycine in the synaptic cleft.[1] By inhibiting
GlyT1, these agents increase synaptic glycine levels, thereby enhancing NMDA receptor
function and potentially improving cognitive processes.[1]

Iclepertin is a potent and selective GlyT1 inhibitor that was under development by Boehringer
Ingelheim. Despite promising Phase Il results, the Phase Il CONNEX program did not meet its
primary endpoints.[4][5][6][7][8]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation
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GlyT1 Inhibition and NMDA Receptor Modulation
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Caption: Iclepertin inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor
function.

Experimental Protocol: CONNEX-1, -2, & -3 Trials (NCT04846868, NCT04846881,
NCT04860830)[4][5][9][10][11]

o Study Design: Three identical randomized, double-blind, placebo-controlled, parallel-group
Phase Il trials.

o Participants: Approximately 586 patients per trial, aged 18-50 years, with a DSM-5 diagnosis
of schizophrenia. Patients were required to be clinically stable on their current antipsychotic
treatment (1-2 medications, excluding clozapine) for at least 12 weeks.[4][5][9]

e Inclusion Criteria:
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[e]

Diagnosis of schizophrenia (DSM-5).

o

Clinically stable in the residual (non-acute) phase.

[¢]

Functional impairment in daily activities.

[¢]

Stable on antipsychotic medication.

[e]

Have a study partner who interacts with them for at least one hour per week.[4][5][9]

e Exclusion Criteria:

o Current DSM-5 diagnosis other than schizophrenia (e.g., bipolar disorder, schizoaffective
disorder).

o Cognitive impairment due to other neurological or developmental disorders.

o Treatment with clozapine, stimulants, ketamine, or ECT within 6 months prior to
randomization.[4][12]

o History of moderate to severe substance use disorder (excluding caffeine and nicotine)
within the last 12 months.[4]

e Intervention:
o Iclepertin 10 mg administered orally once daily for 26 weeks.
o Matching placebo administered orally once daily for 26 weeks.

e Primary Endpoint: Change from baseline in the overall composite T-score of the
Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS)
Consensus Cognitive Battery (MCCB).[9][13]

o Key Secondary Endpoints:

o Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score.

[9]
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o Change from baseline in the Virtual Reality Functional Capacity Assessment Tool
(VRFCAT) adjusted total time T-score.[9]

 Statistical Analysis: The primary analysis was planned to compare the change from baseline
in the MCCB overall composite score between the iclepertin and placebo groups.

Quantitative Data: Iclepertin CONNEX Program

Trial Program Primary Endpoint Result p-value

Change in MCCB
CONNEX Overall Composite Not Met
Score at 26 weeks

Not Statistically

Significant

Change in SCoRS
CONNEX Total Score at 26 Not Met
weeks

Not Statistically

Significant

Note: Specific numerical data from the CONNEX trials have not been fully published, but top-
line results indicate a failure to meet primary and key secondary endpoints.[5][6][7][8]

D-Amino Acid Oxidase (DAAO) Inhibitors

Mechanism of Action: DAAO is an enzyme that metabolizes D-serine, another important co-
agonist at the NMDA receptor. By inhibiting DAAO, these agents increase the levels of D-
serine, which can then enhance NMDA receptor-mediated neurotransmission.

Luvadaxistat is a selective DAAO inhibitor that was investigated for both negative symptoms

and cognitive impairment in schizophrenia. While it showed some pro-cognitive signals in the
Phase Il INTERACT study, a subsequent Phase Il study (ERUDITE) failed to replicate these

findings, leading to the discontinuation of its development for this indication.[14][15][16][17]

Experimental Workflow: Luvadaxistat INTERACT Trial
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Luvadaxistat INTERACT Trial Workflow
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Caption: Workflow of the Phase Il INTERACT trial for luvadaxistat.
Experimental Protocol: INTERACT Trial (NCT03382639)[8][9][18][19][20]

« Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group
Phase Il study.

« Participants: 256 adult patients with a DSM-5 diagnosis of schizophrenia and persistent
negative symptoms.

¢ Inclusion Criteria:
o Diagnosis of schizophrenia for at least one year.

o Receiving stable background antipsychotic therapy (excluding clozapine).[8]
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e Intervention:
o Luvadaxistat 50 mg, 125 mg, or 500 mg once daily.
o Placebo once daily.

e Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale
(PANSS) Negative Symptom Factor Score (NSFS) at week 12.[9][18]

e Secondary Cognitive Endpoints:

o Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS)
composite score.[9][18]

o Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) score.[9][18]

Quantitative Data: Luvadaxistat INTERACT Trial

Treatment Group Endpoint Result vs. Placebo p-value (one-sided)

] PANSS NSFS No significant
Luvadaxistat 50 mg ) )
(Primary) improvement

) BACS Composite
Luvadaxistat 50 mg s Improvement 0.031
core

) SCOoRS Interviewer
Luvadaxistat 50 mg Improvement 0.011
Total Score

Note: While showing a signal on cognitive endpoints, the primary endpoint for negative
symptoms was not met. A subsequent Phase Il trial (ERUDITE) failed to confirm the cognitive
benefits.[9][16][18]

Cholinergic System Modulators

The cholinergic system, particularly muscarinic receptors, plays a crucial role in cognitive
functions such as learning and memory.[21][22]
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Muscarinic M1 and M4 Receptor Agonists

Mechanism of Action: Xanomeline is an agonist at M1 and M4 muscarinic acetylcholine
receptors in the central nervous system.[23][24] Activation of these receptors is thought to
modulate downstream dopamine release, offering a novel, non-dopamine-receptor-blocking
mechanism for treating psychosis and potentially cognitive symptoms.[20][23] Trospium is a
peripherally acting muscarinic antagonist that does not cross the blood-brain barrier and is co-
formulated to mitigate the peripheral cholinergic side effects of xanomeline.[23]

KarXT has demonstrated efficacy in treating the positive and negative symptoms of
schizophrenia in its Phase 1l EMERGENT program. While not a primary cognitive enhancer,
post-hoc analyses of clinical trial data suggest potential benefits for cognitive impairment.[3]

Signaling Pathway: KarXT Central and Peripheral Action
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Caption: KarXT's dual mechanism: central M1/M4 agonism and peripheral antagonism.

Experimental Protocol: EMERGENT-2 Trial (NCT04659161)[7][13][25][26][27]

Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose Phase
[l inpatient trial.[7][25]

Participants: 252 adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia
experiencing a recent worsening of psychosis warranting hospitalization.[7][25]

Inclusion Criteria:

o PANSS total score > 80.

o Clinical Global Impression-Severity (CGI-S) score = 4.[7][25]
Intervention:

o KarXT (xanomeline/trospium) administered twice daily with a flexible dosing schedule,
titrating up to a maximum of 125 mg xanomeline / 30 mg trospium.[7][26]

o Placebo administered twice daily.
Primary Endpoint: Change from baseline in PANSS total score at week 5.[26]
Key Secondary Endpoints:

o Change from baseline in PANSS positive subscale, PANSS negative subscale, and
PANSS Marder negative factor scores.[27]

Quantitative Data: Xanomeline-Trospium EMERGENT-2 Trial
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KarXT Change Placebo Change
Endpoint from Baseline from Baseline Difference (p-value)
(n=126) (n=125)
PANSS Total Score
_ -21.2 -11.6 -9.6 (p<0.0001)
(Primary)
PANSS Positive
-6.8 -3.9 -2.9 (p<0.0001)
Subscale
PANSS Negative
-4.0 2.3 -1.8 (p=0.0005)

Subscale

Data from the EMERGENT-2 trial demonstrated significant improvements in positive and
negative symptoms. Cognitive outcomes were not primary endpoints but post-hoc analyses
suggest potential benefits.[13][22][28]

Other Novel Mechanisms
Voltage-Gated Sodium Channel Modulators

Mechanism of Action: Evenamide is a voltage-gated sodium channel blocker that preferentially
inhibits the aberrant release of glutamate associated with neuronal hyperexcitability, without
affecting basal glutamate levels.[18][19][29][30] This mechanism is distinct from traditional
antipsychotics and aims to restore glutamatergic homeostasis.

Evenamide is being developed as an add-on therapy for patients with schizophrenia who have
an inadequate response to current antipsychotics. Positive results have been reported from a
Phase II/1ll study.[31][32][33]

Experimental Protocol: Study 008A[6][23][32][34][35]

o Study Design: A 4-week, randomized, double-blind, placebo-controlled Phase I/l
international study.[23][34]

o Participants: 291 patients with chronic schizophrenia with an inadequate response to a
stable dose of a second-generation antipsychotic.[23]
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« Inclusion Criteria:
o Diagnosis of schizophrenia (DSM-5).
o Inadequate response to current antipsychotic treatment.
o PANSS score of 70-85 and CGI-S of 4-6.[6]
« Intervention:
o Evenamide 30 mg twice daily as an add-on therapy.
o Placebo twice daily as an add-on therapy.
e Primary Endpoint: Change from baseline in PANSS Total Score at day 29.[23]
o Key Secondary Endpoint: Change from baseline in CGI-S.[23]

Quantitative Data: Evenamide Study 008A

. Evenamide Change Placebo Change .
Endpoint ) ] Difference (p-value)
from Baseline from Baseline

PANSS Total Score

_ -10.2 -7.6 -2.5 (p=0.006)
(Primary)

LS Mean Difference:
0.16 (p=0.037)

CGI-S

Data from Study 008A indicate a statistically significant and clinically meaningful benefit of add-
on evenamide in patients with an inadequate response to antipsychotics.[32][33]

5-HT2A/Sigma-2/alA-Adrenergic Receptor Antagonists

Mechanism of Action: Roluperidone is an antagonist at multiple receptor types, including
serotonin 5-HT2A, sigma-2, and alA-adrenergic receptors.[2][36] This multi-modal mechanism
is hypothesized to modulate downstream dopaminergic and glutamatergic pathways, with a
potential to specifically target negative symptoms of schizophrenia.[36]
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Roluperidone has been investigated as a monotherapy for the negative symptoms of
schizophrenia. Clinical trial results have been mixed, with a Phase lll trial narrowly missing its
primary endpoint.[25][35][37]

Experimental Protocol: Phase 3 Trial (NCT03397134)[15][31][37][38][39]

o Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,
parallel-group study.[31]

o Participants: 513 adult patients with a diagnosis of schizophrenia and moderate to severe
negative symptoms.[37]

¢ Inclusion Criteria:

o PANSS negative subscore > 20.[31]

e [ntervention:

o Roluperidone 32 mg/day or 64 mg/day.

o Placebo.

e Primary Endpoint: Change from baseline in the PANSS Marder Negative Symptoms Factor
Score (NSFS).[31][37]

o Key Secondary Endpoint: Change in the Personal and Social Performance (PSP) Scale Total
Score.[31][37]

Quantitative Data: Roluperidone Phase 3 Trial

Treatment Group Endpoint Result vs. Placebo p-value

_ _ Marginally missed
Roluperidone 64 mg NSFS (Primary) o o <0.064
statistical significance

) Statistically significant
Roluperidone 64 mg PSP Total Score ) <0.021
improvement
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The Phase lll trial of roluperidone showed a signal of efficacy, particularly on the secondary
endpoint of social functioning, but did not meet its primary endpoint for negative symptoms with
statistical significance in the intent-to-treat analysis.[35][37]

Conclusion and Future Directions

The development of nootropics for schizophrenia remains a challenging yet critical area of
research. The recent failures of large-scale Phase lll trials, such as the CONNEX program for
iclepertin, underscore the complexities of targeting cognitive impairment in this patient
population. Similarly, the mixed results for luvadaxistat highlight the difficulties in translating
promising Phase Il signals into confirmatory evidence.

Despite these setbacks, the field continues to advance. The novel, non-dopaminergic
mechanism of xanomeline-trospium, with its demonstrated efficacy on positive and negative
symptoms and potential cognitive benefits, represents a significant step forward. Furthermore,
the promising results for evenamide as an adjunctive therapy offer a new strategy for patients
who do not adequately respond to existing treatments.

Future research should focus on refining patient selection through biomarkers, developing
more sensitive and ecologically valid cognitive endpoints, and exploring combination therapies
that may have synergistic effects on cognitive function. The detailed protocols and quantitative
data summarized in this guide are intended to aid in the rational design of future clinical trials
and to foster continued innovation in the pursuit of effective treatments for the cognitive deficits
of schizophrenia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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